2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Description
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a coumarin-derived compound characterized by a chromen-2-one core substituted with a butyl group at the 4-position and a propanoic acid moiety linked via an ether oxygen at the 7-position. Coumarins are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-5-11-8-15(17)21-14-9-12(6-7-13(11)14)20-10(2)16(18)19/h6-10H,3-5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSYWBCTACXLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-butylcoumarin with a suitable acylating agent. One common method includes the esterification of 7-hydroxy-4-butylcoumarin with propanoic acid using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield dihydrocoumarin derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides in the presence of a base like sodium hydride (NaH) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various alkyl or aryl-substituted coumarin derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-inflammatory Properties
Research indicates that 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid exhibits significant anti-inflammatory effects. Studies have shown its potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The compound's mechanism involves inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
1.2 Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders. By neutralizing free radicals, the compound may protect cellular integrity and function.
1.3 Antitumor Effects
Preliminary studies have indicated that 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid may possess antitumor properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. Further research is necessary to elucidate its efficacy and mechanisms in various cancer types.
Cosmetic Applications
2.1 Skin Care Formulations
Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at skin rejuvenation and protection. It may help reduce signs of aging by combating oxidative stress and inflammation associated with skin damage.
2.2 UV Protection
The chromen structure of the compound provides potential UV-filtering capabilities, making it a candidate for inclusion in sunscreens and other sun protection products. Its effectiveness in absorbing UV radiation could enhance skin protection against harmful sun exposure.
Agricultural Applications
3.1 Pesticidal Properties
Research has suggested that 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid may have pesticidal effects against certain pests and pathogens affecting crops. Its application could lead to the development of eco-friendly pesticides that minimize environmental impact while effectively protecting crops.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression by binding to their active sites. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Chlorine at position 6 (e.g., in CAS 690678-46-7) increases molecular weight and may influence electronic distribution, affecting binding interactions .
- Steric Effects : Bulky substituents like phenyl (CAS 690679-66-4) introduce steric hindrance, which could reduce enzymatic degradation .
Physicochemical Properties
- Solubility: Propanoic acid derivatives generally exhibit moderate water solubility due to the ionizable carboxylic acid group. Chlorinated analogues (e.g., CAS 690678-46-7) show reduced solubility compared to non-halogenated variants .
- Thermal Stability : The 2-oxo group and aromatic system contribute to thermal stability, with decomposition temperatures typically above 200°C .
Biological Activity
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, a compound belonging to the class of coumarins, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Molecular Formula : C₁₄H₁₄O₅
- CAS Number : 428503-46-2
The structural formula indicates the presence of a coumarin moiety, which is known for various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be as low as 0.47 μM against MCF-7 cells, suggesting strong cytotoxic potential .
The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound may inhibit specific signaling pathways involved in tumor progression, including the PI3K/Akt and MAPK pathways. Additionally, it has been suggested that the presence of the butyl group enhances lipophilicity, facilitating better cell membrane penetration and bioavailability.
Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. In vitro studies have shown that 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing therapeutic agents targeting chronic inflammatory conditions.
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. Preliminary data suggest that the compound exhibits moderate oral bioavailability due to its lipophilic nature. Further studies are needed to elucidate its metabolic pathways and potential interactions with other drugs.
Q & A
Q. What are the optimal synthetic routes and challenges for preparing 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid?
The synthesis typically involves reacting 7-hydroxy-4-butylcoumarin with ethyl bromoacetate in the presence of potassium carbonate in anhydrous acetone. Key challenges include minimizing ester hydrolysis intermediates and optimizing reaction time (12–24 hours) to achieve >75% yield . Industrial-scale methods employ continuous flow reactors and automated purification systems (e.g., flash chromatography) to enhance reproducibility . Contaminants like unreacted coumarin derivatives require rigorous analytical validation via HPLC and LC-MS .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological approaches include:
- NMR spectroscopy : Confirm substitution patterns (e.g., butyl chain at C4, propanoic acid at C7) via H and C NMR .
- LC-MS : Detect impurities (<2%) and verify molecular ion peaks at m/z 276.28 (CHO) .
- FT-IR : Identify carbonyl stretches (2-oxo chromen: ~1700 cm) and carboxylic acid O-H bonds (~2500–3000 cm) .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight anti-inflammatory potential via cyclooxygenase (COX) inhibition (IC ~10–15 μM in vitro) and antidiabetic effects in rodent models, possibly through PPARγ modulation . However, activity varies with substituents; for example, ethyl or methyl groups at C4 enhance COX-2 selectivity compared to propyl analogs .
Advanced Research Questions
Q. How does 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid interact with COX enzymes at the molecular level?
Molecular docking studies suggest the butyl chain and chromen-2-one core bind to hydrophobic pockets near the COX-2 active site, while the propanoic acid moiety interacts with Arg120 and Tyr355 via hydrogen bonds. This dual binding may explain its selectivity over COX-1 . Competitive inhibition assays (e.g., fluorescence quenching) are recommended to validate binding constants .
Q. What experimental strategies address discrepancies between in vitro and in vivo anti-inflammatory efficacy?
In vitro-to-in vivo extrapolation (IVIVE) challenges arise due to poor solubility (<0.1 mg/mL in water) and rapid glucuronidation in hepatic microsomes. Strategies include:
- Prodrug derivatization : Esterification of the carboxylic acid group improves bioavailability (e.g., ethyl ester analogs show 3× higher plasma exposure in rats) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance solubility and sustained release in murine models .
Q. How do structural modifications influence bioactivity?
Comparative studies of analogs reveal:
| Substituent (C4) | COX-2 IC (μM) | Solubility (μg/mL) |
|---|---|---|
| Butyl (target) | 12.3 ± 1.5 | 0.08 |
| Phenyl | 8.9 ± 0.7 | 0.02 |
| Ethyl | 15.1 ± 2.1 | 0.12 |
| Phenyl-substituted derivatives exhibit higher potency but lower solubility, necessitating SAR-guided optimization . |
Q. How can researchers resolve conflicting data on its antidiabetic mechanisms?
Discrepancies in PPARγ activation (e.g., Soni et al. 2019 vs. later studies) may arise from assay conditions (e.g., luciferase reporter vs. adipocyte differentiation). Standardized protocols using 3T3-L1 cells and RNA-seq analysis of PPARγ target genes (e.g., ADIPOQ, FABP4) are advised .
Q. What analytical methods detect oxidative degradation products?
Forced degradation under acidic/oxidative conditions (e.g., HO/Fe) generates quinone derivatives. UPLC-PDA at 254 nm and high-resolution MS/MS (e.g., Q-TOF) identify major degradants, while computational tools (e.g., Zeneth) predict stability .
Q. What methodologies assess its potential neurotoxicity?
In vitro neurotoxicity screening includes:
- SH-SY5Y cell viability assays : IC >100 μM suggests low acute toxicity .
- Blood-brain barrier (BBB) permeability : Parallel artificial membrane permeability assays (PAMPA) indicate limited CNS penetration (Pe ~1 × 10 cm/s) .
Data Contradiction Analysis
Q. Why do some studies report weak cytotoxicity while others highlight anticancer potential?
Divergent results may stem from cell line specificity (e.g., apoptosis in MCF-7 vs. resistance in A549) or assay endpoints (MTT vs. clonogenic survival). Combinatorial studies with standard chemotherapeutics (e.g., doxorubicin) and caspase-3/7 activation assays are critical to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
